molecular formula C9H6BrFN2O2 B13431314 Methyl 6-bromo-5-fluoro-1H-benzimidazole-4-carboxylate

Methyl 6-bromo-5-fluoro-1H-benzimidazole-4-carboxylate

Cat. No.: B13431314
M. Wt: 273.06 g/mol
InChI Key: BKMGMRKLXRRBTL-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-fluoro-1H-benzimidazole-4-carboxylate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5-fluoro-1H-benzimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-fluoroaniline with methyl chloroformate in the presence of a base, followed by cyclization with a suitable reagent to form the benzimidazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-fluoro-1H-benzimidazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The benzimidazole ring can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Electrophilic Substitution: Reagents like bromine or chlorine can be used to introduce additional halogen atoms.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

Methyl 6-bromo-5-fluoro-1H-benzimidazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-fluoro-1H-benzimidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-fluoro-1-methylbenzoimidazole
  • 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole

Uniqueness

Methyl 6-bromo-5-fluoro-1H-benzimidazole-4-carboxylate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of chemical properties that make it suitable for a wide range of applications in research and industry.

Biological Activity

Methyl 6-bromo-5-fluoro-1H-benzimidazole-4-carboxylate is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

This compound features a bromine and fluorine substitution on the benzimidazole core, which enhances its reactivity and biological activity. The presence of the carboxylate group is crucial for its interaction with biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : It may inhibit specific enzymes that are critical for cancer cell proliferation or survival.
  • DNA Interaction : The compound can interact with DNA, potentially leading to apoptosis in cancer cells.
  • Targeting Proteins : It has been suggested that the compound may bind to proteins involved in various signaling pathways, impacting cell function and metabolism.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. This compound has shown potential as an anticancer agent through various studies:

  • Cell Line Studies : In vitro studies demonstrated that the compound inhibits the growth of several cancer cell lines, including:
    • Colon Cancer (HCT116) : IC50 values indicate potent antiproliferative effects.
    • Breast Cancer (MCF7) : Similar inhibitory effects were observed .
  • Mechanistic Insights : The compound's ability to induce apoptosis has been linked to its interaction with cellular pathways involved in tumorigenesis. For instance, it has been identified as a potent inhibitor of PARP-1, an enzyme involved in DNA repair, leading to enhanced cytotoxicity when combined with other chemotherapeutic agents like temozolomide .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics .
  • Fungal Activity : Preliminary studies indicate antifungal activity against common pathogens such as Candida albicans, with MIC values supporting its potential use in treating fungal infections .

Data Tables

Biological ActivityCell Line/PathogenIC50/MIC ValueReference
AnticancerHCT116 (Colon)7.4 µM
AnticancerMCF7 (Breast)Not specified
AntimicrobialE. coli0.0195 mg/mL
AntifungalC. albicans0.0048 mg/mL

Case Studies

  • Integrin Targeting : A study focused on halogenated benzimidazole derivatives, including this compound, demonstrated their potential as integrin alpha4beta1 antagonists in treating lymphomas. This highlights the compound's versatility in targeting specific cancer pathways .
  • Combination Therapy : Research evaluating the compound's role alongside other chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, suggesting its utility in combination therapies .

Properties

Molecular Formula

C9H6BrFN2O2

Molecular Weight

273.06 g/mol

IUPAC Name

methyl 6-bromo-5-fluoro-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C9H6BrFN2O2/c1-15-9(14)6-7(11)4(10)2-5-8(6)13-3-12-5/h2-3H,1H3,(H,12,13)

InChI Key

BKMGMRKLXRRBTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1F)Br)NC=N2

Origin of Product

United States

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